4-(4-Ethylphenyl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-13-8-12-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBWKFGHEULUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=COC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720777 | |
| Record name | 4-(4-Ethylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54289-72-4 | |
| Record name | 4-(4-Ethylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 4 Ethylphenyl Oxazole
Classical Heterocyclic Cyclization Strategies
Traditional methods for oxazole (B20620) synthesis rely on the cyclization of acyclic precursors. These well-established reactions, though sometimes requiring harsh conditions, remain fundamental in organic synthesis.
Bredereck and Robinson-Gabriel Syntheses for Oxazole Derivatives
The Robinson-Gabriel synthesis is a classic method that involves the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com To generate 4-(4-Ethylphenyl)oxazole via this route, the required starting material would be 2-formamido-1-(4-ethylphenyl)ethan-1-one. This precursor undergoes cyclization, typically promoted by a strong dehydrating agent like sulfuric acid or phosphorus oxychloride, to yield the target oxazole. The reaction proceeds by activation of the amide carbonyl by the acid, followed by nucleophilic attack from the enol form of the ketone to form a five-membered oxazoline (B21484) intermediate, which then dehydrates to the aromatic oxazole. synarchive.com
The Bredereck synthesis , while more commonly used for imidazole (B134444) synthesis, can be adapted for oxazoles. It typically involves the reaction of α-haloketones or their equivalents with formamide (B127407). For the synthesis of this compound, the key precursor would be 2-bromo-1-(4-ethylphenyl)ethan-1-one. Heating this α-bromoketone with formamide would lead to the formation of the oxazole ring.
Van Leusen Oxazole Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a highly versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly useful for synthesizing 5-substituted oxazoles but can be adapted for other substitution patterns. mdpi.com To synthesize this compound, a modification is required. The standard Van Leusen reaction between an aldehyde and TosMIC yields a 5-substituted oxazole. nih.gov However, adaptations involving α,β-unsaturated aldehydes or one-pot reactions with aldehydes and aliphatic halides can yield 4,5-disubstituted oxazoles. mdpi.comnih.gov
For the specific synthesis of a 4-substituted oxazole like this compound, a variant starting from 4-ethylbenzaldehyde (B1584596) would be employed in a reaction that directs the aryl group to the C4 position. The general mechanism involves the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. organic-chemistry.org The resulting intermediate cyclizes to form an oxazoline, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. organic-chemistry.orgwikipedia.org The flexibility of this method has been enhanced by the use of ionic liquids as solvents, which can improve yields and allow for catalyst recycling. ijpsonline.com
Condensation Reactions Utilizing α-Haloketones and Amides
One of the most direct and common methods for forming the oxazole ring is the condensation of an α-haloketone with an amide. ijcps.org This approach, often referred to as the Cook-Heilbron synthesis, is a straightforward pathway to this compound.
The key starting materials for this synthesis are:
2-Bromo-1-(4-ethylphenyl)ethan-1-one: An α-haloketone that provides the C4 and C5 atoms of the oxazole ring and the 4-ethylphenyl substituent. This precursor can be prepared by the bromination of 4'-ethylacetophenone (B57664). researchgate.net
Formamide (HCONH₂): A simple amide that provides the nitrogen atom (N3), the C2 atom, and the hydrogen at C2 of the oxazole ring.
The reaction involves the initial N-alkylation of formamide by the α-bromoketone to form an acyclic intermediate. This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to yield the final this compound product.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product |
| 2-Acylamino ketone | Dehydrating Agent (e.g., H₂SO₄) | Robinson-Gabriel Cyclodehydration | Oxazole |
| Aldehyde | Tosylmethyl isocyanide (TosMIC) | Van Leusen Synthesis | Oxazole |
| α-Haloketone | Amide (e.g., Formamide) | Condensation/Cyclization | Oxazole |
Modern Catalytic Approaches to Oxazole Formation
Contemporary synthetic chemistry has introduced milder and more efficient catalytic methods for constructing the oxazole nucleus, often with higher atom economy and functional group tolerance. strath.ac.uk
Transition Metal-Catalyzed Cycloaddition and Coupling Reactions (e.g., Cu, Ni, Pd-catalyzed)
Transition metals like copper (Cu), nickel (Ni), and palladium (Pd) are powerful catalysts for forming the C-O and C-N bonds necessary for oxazole synthesis. strath.ac.ukmdpi.com
Copper-catalyzed methods are particularly prevalent. One approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂). organic-chemistry.org This method offers high atom economy by using O₂ as the oxidant. organic-chemistry.org Another strategy is the copper-catalyzed tandem oxidative cyclization, which can proceed under mild conditions from readily available starting materials. acs.org For the synthesis of this compound, these methods could involve the coupling of a precursor containing the 4-ethylphenyl moiety with other building blocks. For example, a copper-catalyzed reaction could assemble the oxazole from 4-ethylphenylacetylene, a nitrogen source, and an oxygen source. acs.org
Nickel-catalyzed cross-coupling reactions have been developed for synthesizing substituted oxazoles. For instance, a 2-methylthio-oxazole can be coupled with an organozinc reagent in the presence of a nickel catalyst to install a substituent at the C2 position. acs.org While this specific example targets the C2 position, similar cross-coupling strategies could be envisioned to construct the 4-(4-ethylphenyl) substituted ring.
Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, are instrumental in building complex molecules. mdpi.comresearchgate.net A multi-component synthesis could involve a palladium-catalyzed coupling to form a key intermediate, which then cyclizes to the oxazole. For example, a Sonogashira coupling could form an alkynone, which then undergoes cyclocondensation with an amine source to build the heterocyclic ring. mdpi.com
| Catalyst Metal | General Reaction Type | Advantages | Potential Precursors for this compound |
| Copper (Cu) | Oxidative Cyclization/Annulation | Mild conditions, use of O₂ as oxidant, high atom economy. organic-chemistry.orgacs.org | 4-Ethylbenzylamine, an alkyne, and O₂. |
| Nickel (Ni) | Cross-coupling Reactions | High efficiency for specific C-C bond formations. acs.org | A pre-formed oxazole ring for subsequent arylation, or coupling of smaller fragments. |
| Palladium (Pd) | Multi-component coupling/cyclization | High functional group tolerance, sequential reactions in one pot. mdpi.com | An aryl halide (e.g., 1-bromo-4-ethylbenzene), an alkyne, CO, and an amine source. |
Organocatalytic and Metal-Free Synthetic Pathways
Growing interest in green chemistry has spurred the development of metal-free and organocatalytic routes to oxazoles. rsc.org These methods avoid residual metal contamination in the final products, which is particularly important in medicinal chemistry.
Iodine-mediated reactions are a prominent example of metal-free synthesis. acs.org A common strategy is the domino oxidative cyclization of starting materials like aromatic aldehydes and amines, using iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This approach offers a practical and environmentally benign pathway to polysubstituted oxazoles. researchgate.netrsc.org
Organocatalytic methods may use small organic molecules to catalyze the formation of the oxazole ring. For instance, an organoboron Lewis acid has been shown to catalyze the synthesis of oxazoles from α-diazocarbonyl compounds and nitriles. dntb.gov.ua Another approach involves an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition. rsc.org These reactions proceed under mild conditions and offer a high degree of control over the reaction outcome. dntb.gov.ua The development of metal-free protocols represents a sustainable and efficient alternative to traditional transition-metal-catalyzed methods. researchgate.net
Electrochemical and Photoredox Methodologies
The synthesis of oxazole derivatives, including this compound, has been significantly advanced by the advent of electrochemical and photoredox catalysis. These methods offer green, mild, and efficient alternatives to traditional synthetic routes, often avoiding the need for harsh reagents and high temperatures. chemistryviews.org
Electrochemical synthesis provides a powerful tool for constructing the oxazole ring. One notable method involves the synthesis of polysubstituted oxazoles from easily accessible ketones and acetonitrile. organic-chemistry.orgresearchgate.net This process operates at room temperature and avoids the use of external chemical oxidants. organic-chemistry.orgresearchgate.net The reaction typically proceeds through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net For a substrate like 4'-ethylacetophenone (a logical precursor for this compound), the reaction would involve an electrochemical setup, potentially using carbon-based electrodes and an acid anhydride (B1165640) activator. chemistryviews.org Mechanistic studies suggest that an acyloxyphosphonium ion can be generated as a key intermediate via anodic oxidation, which then undergoes cycloaddition with an isocyanide. rsc.org
Visible-light photoredox catalysis has also emerged as a practical approach for synthesizing substituted oxazoles. semanticscholar.orgresearchgate.net These reactions often employ a photocatalyst, such as [Ru(bpy)3]Cl2, which, upon irradiation with visible light, can initiate the necessary bond-forming reactions under exceptionally mild conditions. researchgate.net A plausible pathway for synthesizing a 4-aryl oxazole involves the reaction of an α-bromoketone with a benzylamine (B48309) derivative. researchgate.net This method is valued for its operational simplicity and broad functional group tolerance. semanticscholar.org Continuous flow photochemistry further enhances these processes, allowing for safer, more scalable, and efficient production. mdpi.com
Table 1: Comparison of Modern Synthetic Methodologies for Oxazoles
| Methodology | Key Features | Typical Reagents/Conditions | Advantages |
|---|---|---|---|
| Electrochemical Synthesis | Oxidant-free, room temperature | Ketones, acetonitrile, TFAA, carbon felt electrodes, divided cell chemistryviews.orgorganic-chemistry.org | High efficiency, broad substrate scope, green protocol chemistryviews.orgorganic-chemistry.org |
| Photoredox Catalysis | Visible light-mediated, mild conditions | α-bromoketones, benzylamines, [Ru(bpy)3]Cl2 photocatalyst researchgate.net | High functional group tolerance, access to valuable compounds semanticscholar.org |
Regioselectivity and Stereochemical Control in this compound Synthesis
Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereochemistry) is paramount in modern organic synthesis. While this compound itself is an achiral molecule, the principles of regioselective and stereocontrolled reactions are crucial for its synthesis and subsequent derivatization into more complex, potentially chiral, molecules.
Strategies for Achieving Selective Functionalization of the Oxazole Core
The oxazole ring possesses distinct reactive sites, allowing for selective functionalization. The reactivity of the C2, C4, and C5 positions is influenced by the electronic nature of the ring and any existing substituents. pharmaguideline.com
Deprotonation and Metalation: The C2 proton is the most acidic, and its removal with a strong base can generate a nucleophilic species. chemeurope.com However, this can sometimes lead to ring-opening. pharmaguideline.comchemeurope.com A more sophisticated strategy is the "halogen dance" isomerization. For instance, a 5-bromo-2-substituted oxazole can be treated with a strong base like LDA, leading to deprotonation at C4, followed by an isomerization to afford a 4-bromo-5-lithiooxazole. This lithiated species can then react with various electrophiles to selectively functionalize the C5 position. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing pre-halogenated oxazoles. For example, direct arylation and alkenylation can be performed on the oxazole core, offering a modular approach to building molecular complexity. organic-chemistry.org This would allow for the introduction of new groups at specific positions of the this compound scaffold, assuming a halogenated precursor is used.
Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when activating (electron-releasing) groups are present. pharmaguideline.comchemeurope.com
Investigation of Chiral Auxiliaries and Asymmetric Catalysis for Enantioselective Derivatization
Enantioselective derivatization involves introducing a new chiral center into the molecule with a preference for one enantiomer over the other. This is achieved using chiral reagents, catalysts, or auxiliaries. Asymmetric catalysis with chiral ligands has become an increasingly important field. nih.gov
For a molecule like this compound, enantioselective derivatization would involve a reaction at either the oxazole ring or the ethylphenyl substituent that creates a stereocenter. For example, an asymmetric alkylation or cycloaddition reaction could be performed on a derivative of the parent molecule.
The development of chiral ligands containing an oxazole or, more commonly, an oxazoline moiety, is a testament to the importance of these heterocycles in asymmetric synthesis. nih.govresearchgate.net Chiral 1,3-oxazolidine ligands, which are structurally related, are known to be effective in a variety of asymmetric transformations. nih.gov While direct asymmetric catalysis on the this compound ring is not widely documented, the principles can be extrapolated. A strategy might involve the asymmetric addition of a nucleophile to a functionalized oxazole precursor, guided by a chiral catalyst, to set a new stereocenter with high enantiomeric excess. The biosynthesis of certain natural products containing oxazole rings proceeds stereoselectively from serine, highlighting that stereochemical control in oxazole formation is possible. rsc.org
Sustainable and Green Chemistry Principles in this compound Production
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comdntb.gov.ua
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. Syntheses with high atom economy, such as cycloadditions and multicomponent reactions, are considered "greener" because they generate less waste.
Microwave-Assisted and Ultrasound-Mediated Syntheses
Microwave (MW) and ultrasound irradiation are two key technologies in green chemistry that can dramatically accelerate reaction rates, increase yields, and lead to cleaner reactions compared to conventional heating methods. mdpi.comacs.org
Microwave-Assisted Synthesis: MW irradiation provides rapid and uniform heating, often leading to a significant reduction in reaction times—from hours to mere minutes. nih.govresearchgate.net The synthesis of 5-substituted oxazoles via a microwave-assisted [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) has been shown to be highly efficient, with excellent yields achieved in under 10 minutes. nih.gov This method has been successfully applied on a gram scale, demonstrating its potential for larger-scale production. nih.gov
Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. This process creates localized high-pressure and high-temperature zones, enhancing reaction rates. ijpsonline.com Ultrasound-assisted synthesis of oxazole derivatives has been reported to provide high yields in short reaction times under mild conditions. mdpi.com For example, the reaction between 4-substituted phenacyl bromides and amides can be effectively promoted by ultrasound in the presence of a deep eutectic solvent (DES). mdpi.com
Table 2: Performance of Green Synthetic Methods for Aryl-Substituted Oxazoles
| Method | Substrates | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | 4-Methoxybenzaldehyde, TosMIC | K3PO4, IPA, 65 °C, 350 W | 8 min | 96% | nih.gov |
| Microwave-Assisted | Benzaldehyde, TosMIC | K3PO4, IPA, 65 °C, 350 W | 8 min | 96% | nih.gov |
| Ultrasound-Assisted | 4-Substituted phenacylbromide, Amide | Deep Eutectic Solvent, 65 °C | 3-5 min | Good | mdpi.com |
Utilization of Ionic Liquids and Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, modern synthetic strategies for heterocyclic compounds like this compound are increasingly focused on minimizing the use of volatile and hazardous organic solvents. Two prominent approaches in this domain are the use of ionic liquids as recyclable reaction media and the implementation of solvent-free reaction conditions, often enhanced by microwave irradiation or mechanochemistry. These methodologies offer significant advantages, including improved reaction efficiency, simpler product isolation, and a reduced environmental footprint.
Ionic Liquids as Green Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. organic-chemistry.org These characteristics make them attractive alternatives to conventional organic solvents in organic synthesis.
Detailed Research Findings:
Research into the synthesis of aryl-substituted oxazoles has demonstrated the efficacy of using imidazolium-based ionic liquids. While many established methods like the Van Leusen reaction yield 5-aryl substituted isomers, the principles are highly relevant for oxazole ring formation in these green solvents. For instance, the synthesis of 5-aryl-oxazoles has been efficiently achieved through the reaction of various aromatic aldehydes with Tosylmethyl isocyanide (TosMIC) in 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org
Optimization studies have shown that using potassium carbonate as the base in [bmim]Br at room temperature provides excellent yields. A key advantage of this system is the recyclability of the ionic liquid. After extraction of the product, the ionic liquid can be recovered and reused for multiple subsequent reaction cycles without a significant drop in product yield, drastically reducing solvent waste. organic-chemistry.org Although this specific pathway yields the 5-substituted isomer, the successful use of ionic liquids underscores their potential to facilitate the cyclocondensation reactions required for forming 4-substituted oxazoles, such as a Bredereck-type reaction between an α-haloketone and formamide.
Table 1: Representative Conditions for Oxazole Synthesis in an Ionic Liquid Medium
| Reactant 1 | Reactant 2 | Ionic Liquid | Base | Temperature | Yield | Recyclability of IL (Cycles) |
| Aryl Aldehyde | TosMIC | [bmim]Br | K₂CO₃ | Room Temp. | High | Up to 6 |
Solvent-Free and Microwave-Assisted Synthesis
Solvent-free synthesis, particularly when coupled with microwave assistance, represents a highly efficient and environmentally benign approach. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity by promoting rapid and uniform heating. oatext.com
Detailed Research Findings:
Solvent-free methods are applicable to the synthesis of the 4-aryl-oxazole core. A plausible and efficient route to this compound involves the reaction of an α-haloketone precursor, 2-bromo-1-(4-ethylphenyl)ethanone, with formamide. This reaction can be performed under solvent-free conditions by adsorbing the neat reactants onto a solid mineral support, such as alumina (B75360) or silica, and irradiating the mixture with microwaves. researchgate.net The solid support acts as a catalyst and an energy transfer medium, facilitating the cyclization reaction. nih.gov This approach avoids the need for bulk solvent for both the reaction and subsequent purification, as the product can often be isolated by simple extraction from the solid support.
This technique is noted for its operational simplicity, speed, and high efficiency. The reaction conditions are typically mild, and the absence of a solvent simplifies the work-up procedure, making it a cost-effective and scalable method. oatext.comnih.gov Furthering the solvent-free approach, mechanochemistry, through methods like solvent-assisted grinding, has also been successfully used to synthesize related oxazolone (B7731731) structures, indicating its potential applicability for this compound synthesis. researchgate.net
Table 2: Representative Conditions for Solvent-Free Microwave-Assisted Synthesis of 4-Aryl-Oxazoles
| Reactant 1 | Reactant 2 | Catalyst/Support | Power (W) | Time (min) | Yield |
| 2-Bromo-1-(4-aryl)ethanone | Formamide | Alumina (neutral) | 150-300 W | 2-5 min | Excellent |
Reactivity Profiles and Transformational Chemistry of 4 4 Ethylphenyl Oxazole
Electrophilic Aromatic Substitution Reactions on the 4-Ethylphenyl Moiety
The 4-ethylphenyl component of 4-(4-ethylphenyl)oxazole can undergo electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of these substitutions is dictated by the electronic nature of the substituents already present on the benzene (B151609) ring: the ethyl group and the oxazole (B20620) ring.
The ethyl group is an alkyl substituent, which is known to be an activating group and an ortho, para-director. wikipedia.orglibretexts.org This is due to its electron-donating inductive effect and hyperconjugation, which enrich the electron density at the ortho and para positions, thereby stabilizing the carbocation intermediate formed during electrophilic attack.
Conversely, the oxazole ring is generally considered an electron-withdrawing group due to the presence of the electronegative nitrogen and oxygen atoms. Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wikipedia.orglibretexts.org
In the case of this compound, the two substituents are para to each other. The positions ortho to the ethyl group (and meta to the oxazole) and the positions meta to the ethyl group (and ortho to the oxazole) are distinct. The directing effects of the two groups are therefore in opposition. In such cases, the activating group, in this case, the ethyl group, generally governs the regioselectivity of the reaction. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the positions ortho to the ethyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org For instance, the nitration of a similar compound, 2,5-diphenyloxadiazole, with mixed acids has been shown to result in meta-nitration on the phenyl rings. rsc.org However, the presence of the activating ethyl group in this compound would likely favor substitution at the positions ortho to it.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 4-(3-Nitro-4-ethylphenyl)oxazole |
| Bromination | Br₂/FeBr₃ | 4-(3-Bromo-4-ethylphenyl)oxazole |
| Sulfonation | Fuming H₂SO₄ | 2-Ethyl-5-(oxazol-4-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-(3-Acyl-4-ethylphenyl)oxazole |
Functionalization Reactions of the Oxazole Heterocycle
The oxazole ring, while aromatic, exhibits its own distinct reactivity patterns that differ significantly from those of benzene. Its electron-deficient nature makes it generally unreactive towards electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comtandfonline.com However, it is amenable to functionalization through other modern synthetic methods.
In recent years, transition metal-catalyzed direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, including oxazoles. beilstein-journals.org This methodology avoids the need for pre-functionalized substrates, such as halogenated or organometallic derivatives. Palladium-catalyzed direct arylation is a notable example, allowing for the formation of C-C bonds between the oxazole ring and aryl halides.
For 4-phenyloxazole (B1581195) derivatives, C-H functionalization can occur at either the C2 or C5 position of the oxazole ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, palladium-catalyzed C5-arylation of azole-4-carboxylates has been achieved through a double C-H bond cleavage mechanism. nih.gov
Research has shown that for the direct arylation of oxazoles, specific ligand and solvent combinations can direct the substitution to either the C2 or C5 position with high selectivity. organic-chemistry.org For example, using a palladium catalyst with a bulky phosphine (B1218219) ligand in a polar solvent might favor C5 arylation, while a different ligand in a nonpolar solvent could promote C2 arylation.
| Position | Catalyst System | Reaction Conditions | Product Type |
| C5-Arylation | Pd(OAc)₂ / PCy₃ | K₂CO₃, dioxane | 5-Aryl-4-(4-ethylphenyl)oxazole |
| C2-Arylation | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃, PivOH, dioxane | 2-Aryl-4-(4-ethylphenyl)oxazole |
Due to the aromatic nature of the oxazole ring, addition reactions that would disrupt the aromatic sextet are generally unfavorable.
Electrophilic Attack: The oxazole ring is electron-deficient and thus deactivated towards electrophilic attack. pharmaguideline.comfirsthope.co.in Simple electrophilic substitution on the oxazole ring is difficult and typically requires the presence of activating, electron-donating substituents. tandfonline.com When such reactions do occur, the C5 position is generally the most reactive site. slideshare.net
Nucleophilic Attack: Nucleophilic substitution on the unsubstituted oxazole ring is also uncommon. tandfonline.com However, if a good leaving group is present, nucleophilic aromatic substitution can occur, with the C2 position being the most susceptible to attack. wikipedia.org Without a leaving group, strong nucleophiles can lead to ring-opening reactions rather than substitution. pharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent rearrangement to form imidazoles. pharmaguideline.com
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder [4+2] cycloaddition reactions with reactive dienophiles. firsthope.co.inwikipedia.org This reactivity is facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com The initial cycloaddition product can then undergo further transformations, often leading to the formation of pyridine (B92270) derivatives. wikipedia.org
A highly effective strategy for the functionalization of the oxazole ring involves initial metallation, typically through deprotonation with a strong base, followed by reaction with an electrophile or a transition metal-catalyzed cross-coupling reaction.
The C2 proton of the oxazole ring is the most acidic, making this position the most favorable site for deprotonation by strong bases such as n-butyllithium (n-BuLi). firsthope.co.inwikipedia.org The resulting 2-lithiooxazole is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents at the C2 position. williams.edu
Alternatively, the metallated oxazole can be used in transition metal-catalyzed cross-coupling reactions. For instance, a 2-lithiooxazole can undergo transmetallation with a zinc or tin reagent, which can then participate in palladium-catalyzed cross-coupling reactions like the Negishi or Stille coupling. beilstein-journals.org
Furthermore, halogenated this compound derivatives can serve as substrates for cross-coupling reactions. For example, a bromo or iodo substituent can be introduced at a specific position on the oxazole ring, which can then be coupled with organoboron (Suzuki coupling) or organotin (Stille coupling) reagents. nih.govorganic-chemistry.orgwikipedia.org
| Reaction | Substrate | Reagents | Product |
| Lithiation/Alkylation | This compound | 1. n-BuLi 2. R-X | 2-Alkyl-4-(4-ethylphenyl)oxazole |
| Suzuki Coupling | 2-Bromo-4-(4-ethylphenyl)oxazole | Ar-B(OH)₂, Pd catalyst, base | 2-Aryl-4-(4-ethylphenyl)oxazole |
| Stille Coupling | 2-Stannyl-4-(4-ethylphenyl)oxazole | Ar-X, Pd catalyst | 2-Aryl-4-(4-ethylphenyl)oxazole |
Reactions Involving the Ethyl Side Chain
The ethyl group attached to the phenyl ring provides another site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring).
Oxidation: The benzylic C-H bonds of the ethyl group are susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire ethyl group to a carboxylic acid, yielding 4-(oxazol-4-yl)benzoic acid. nih.gov Milder oxidation conditions can be employed to achieve partial oxidation. For instance, controlled oxidation could potentially yield 4-(4-acetylphenyl)oxazole (a ketone) or 1-(4-(oxazol-4-yl)phenyl)ethan-1-ol (an alcohol). The specific product obtained depends on the choice of oxidant and reaction conditions.
Another important reaction is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. koreascience.krresearchgate.net This reaction would produce 4-(4-(1-bromoethyl)phenyl)oxazole, a versatile intermediate that can be converted to other functional groups through nucleophilic substitution or elimination reactions.
Reduction: The aromatic phenyl ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation at elevated pressure and temperature, using catalysts such as rhodium on carbon or ruthenium. This transformation would yield 4-(4-ethylcyclohexyl)oxazole, converting the aromatic portion of the molecule into an aliphatic one while leaving the oxazole ring and ethyl group intact under appropriate conditions.
| Reaction Type | Reagents | Product |
| Strong Oxidation | KMnO₄, heat | 4-(Oxazol-4-yl)benzoic acid |
| Benzylic Bromination | NBS, AIBN | 4-(4-(1-Bromoethyl)phenyl)oxazole |
| Catalytic Hydrogenation | H₂, Rh/C or Ru, high pressure | 4-(4-Ethylcyclohexyl)oxazole |
Derivatization for Polymerization or Complex Molecule Synthesis
The this compound scaffold is a valuable building block that can be functionalized to create monomers for polymerization or to serve as a key intermediate in the synthesis of more complex molecular architectures. The strategic positions for derivatization are typically the C2 and C5 positions of the oxazole ring, which are susceptible to metallation and subsequent cross-coupling reactions.
For Polymerization:
The creation of conjugated polymers incorporating oxazole units is an area of active research due to their potential applications in organic electronics. acs.org A common strategy involves the synthesis of bifunctional monomers that can undergo polymerization. For this compound, this can be achieved by introducing reactive groups, such as halogens or organotin moieties, at the C2 and C5 positions.
One established method is the Stille coupling reaction, which pairs an organotin compound with an organic halide in the presence of a palladium catalyst. acs.org For instance, 2,5-dibromo-4-(4-ethylphenyl)oxazole could be synthesized and subsequently polymerized with a distannyl aromatic comonomer. Alternatively, a distannyl derivative of this compound could be prepared and reacted with a dihaloaromatic compound. acs.org Direct arylation polymerization (DArP) offers a more atom-economical alternative, coupling C-H bonds with aryl halides, thus avoiding the preparation of organometallic intermediates. acs.org
Interactive Table: Polymerization Strategies for Oxazole-Containing Polymers
| Polymerization Method | Monomer 1 (Oxazole-based) | Monomer 2 (Comonomer) | Catalyst System | Resulting Polymer Structure |
| Stille Coupling | 2,5-Bis(tributylstannyl)-4-(4-ethylphenyl)oxazole | Dihaloarene | Pd(PPh₃)₄ | Alternating copolymer with oxazole and arene units in backbone |
| Stille Coupling | 2,5-Dibromo-4-(4-ethylphenyl)oxazole | Bis(tributylstannyl)arene | Pd(PPh₃)₄ | Alternating copolymer with oxazole and arene units in backbone |
| Direct Arylation | This compound (utilizing C2 and C5 C-H bonds) | Dihaloarene | Pd(OAc)₂ / Ligand | Alternating copolymer with oxazole and arene units in backbone |
This table presents hypothetical polymerization routes based on established methods for other oxazole derivatives.
For Complex Molecule Synthesis:
The oxazole moiety serves as a masked carboxylic acid or an amino alcohol equivalent, making it a valuable synthon. The C2 position is particularly reactive toward deprotonation using a strong base like n-butyllithium (n-BuLi), forming a 2-lithiooxazole intermediate. acs.org This nucleophilic species can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups. This functionalization is a key step in building more elaborate molecules where the oxazole ring might be retained or later transformed. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to attach aryl, vinyl, or other groups to the oxazole core, provided a halogen is first installed at a reactive position (e.g., C2 or C5). researchgate.net These methods allow for the convergent assembly of complex structures from simpler, readily available fragments.
Ring Opening and Rearrangement Pathways of the Oxazole Core
The aromatic stability of the oxazole ring is modest, and under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations are often driven by thermal or photochemical energy and can lead to the formation of different heterocyclic systems or acyclic intermediates.
Thermal Rearrangements:
The most well-documented thermal rearrangement of oxazoles is the Cornforth rearrangement . wikipedia.orgdrugfuture.com This reaction is specific to 4-acyloxazoles and involves a thermal isomerization where the acyl side chain at C4 and the substituent at C5 exchange places. wikipedia.org The mechanism proceeds through a pericyclic electrocyclic ring opening to form a transient nitrile ylide intermediate, which then undergoes a youtube.comyoutube.com-sigmatropic rearrangement followed by cyclization to yield the isomeric oxazole. wikipedia.orgchem-station.com While this compound itself does not bear a C4-acyl group, its derivatives could be designed to undergo this transformation, providing a route to novel substituted oxazoles.
Photochemical Rearrangements:
Oxazoles are known to be photochemically active. Irradiation of phenyloxazoles can lead to complex isomerizations. For example, studies on 2-phenyloxazole (B1349099) have shown that UV irradiation can induce rearrangement to form 4-phenyloxazole and 5-phenyloxazole, along with isoxazole (B147169) derivatives, through a series of intermediates including azirines. researchgate.netrsc.org It is plausible that this compound could undergo similar photoisomerization, potentially yielding 2-(4-Ethylphenyl)oxazole or 5-(4-Ethylphenyl)oxazole, depending on the specific reaction conditions and the stability of the intermediates formed.
Ring-Opening Reactions:
The oxazole ring can be opened under various conditions. For instance, deprotonation at the C2 position with a strong base can exist in equilibrium with a ring-opened isonitrile enolate. nih.gov Additionally, certain oxazole N-oxides have been shown to undergo an unusual ring-opening reaction when treated with phosphorus oxychloride (POCl₃), leading to the formation of acyclic N-vinylamides instead of the expected deoxygenation or chlorination products. researchgate.net
Interactive Table: Key Rearrangement and Ring-Opening Pathways
| Reaction Name | Substrate Requirement | Conditions | Intermediate(s) | Product(s) |
| Cornforth Rearrangement | Acyl group at C4 of the oxazole ring | Thermal (Heat) | Nitrile Ylide | Isomeric oxazole with exchanged C4 and C5 substituents |
| Photochemical Isomerization | Aromatic oxazole (e.g., phenyloxazole) | UV Irradiation | Azirine, other valence isomers | Isomeric oxazoles (e.g., 2- or 5-substituted), isoxazoles |
| Base-Induced Ring Opening | Unsubstituted C2 position | Strong Base (e.g., n-BuLi) | 2-Lithiooxazole, Isonitrile enolate (in equilibrium) | Trapped acyclic or recyclized products upon reaction with electrophiles |
| N-Oxide Ring Opening | Oxazole N-Oxide | POCl₃ | Not fully elucidated | Acyclic (Z)-N-vinylamides |
Chelation and Coordination Chemistry with Metal Centers for Catalytic Applications
The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an effective N-donor ligand for coordination with metal centers. mdpi.comnih.gov This ability to form stable metal complexes allows this compound and its derivatives to be employed in the field of catalysis. The electronic properties of the 4-(4-ethylphenyl) substituent can modulate the electron-donating ability of the nitrogen atom, thereby influencing the stability and reactivity of the resulting metal complex.
Coordination Modes and Metal Complexes:
This compound typically acts as a monodentate ligand, coordinating to a metal center through its nitrogen atom. However, by introducing additional coordinating groups elsewhere on the molecule (e.g., at the C2 or C5 position, or on the phenyl ring), multidentate ligands can be designed for enhanced chelation, leading to more stable and well-defined complex geometries such as octahedral, tetrahedral, or square planar. libretexts.orgnih.gov
Transition metals such as palladium, copper, vanadium, and zinc are commonly used to form complexes with oxazole-containing ligands. mdpi.commdpi.comnih.gov For example, palladium(II) complexes are of particular interest due to their extensive applications in cross-coupling catalysis. researchgate.netorganic-chemistry.org
Catalytic Applications:
Oxazole-metal complexes have shown significant promise as catalysts in various organic transformations.
Polymerization: Vanadium complexes bearing oxazole-oxazoline ligands have been successfully used as catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The electronic and steric properties of the substituents on the oxazole ring were found to significantly impact the catalyst's activity and the properties of the resulting polymer. mdpi.com A complex of this compound with vanadium could potentially exhibit similar catalytic activity.
Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond formation. Oxazole-ligated palladium catalysts have been developed for reactions like the Suzuki coupling. mdpi.com The oxazole ligand can stabilize the palladium center and modulate its reactivity, influencing the efficiency and selectivity of the catalytic cycle. A photoresponsive palladium complex featuring a pyridyl-triazole ligand has demonstrated light-controlled catalytic activity in the Suzuki reaction, highlighting the advanced applications of heterocyclic ligands. nih.gov
Interactive Table: Potential Catalytic Applications of this compound Metal Complexes
| Metal Center | Potential Ligand System | Target Reaction | Role of the Oxazole Ligand |
| Vanadium | This compound (as part of a multidentate system) | Olefin Polymerization | Modulates electronic/steric environment of the metal center, influencing catalyst activity and polymer properties. |
| Palladium | This compound or its phosphine-functionalized derivative | Suzuki or Heck Cross-Coupling | Stabilizes the active Pd(0)/Pd(II) species; tunes catalytic activity and selectivity. |
| Copper | Bidentate ligand incorporating this compound | Oxidation or Cycloaddition | Facilitates redox cycling of the copper center; provides a defined coordination sphere. |
| Zinc | This compound | Lewis Acid Catalysis | Activates substrates by coordination; can also be used in fluorescence sensing applications. |
Advanced Spectroscopic and Structural Elucidation of 4 4 Ethylphenyl Oxazole and Its Synthetic Intermediates
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. For 4-(4-Ethylphenyl)oxazole (molecular formula C₁₁H₁₁NO), HRMS would be employed to determine its exact mass with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
The analysis would involve ionizing the molecule, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated theoretical mass.
Furthermore, fragmentation analysis (MS/MS) provides critical information about the molecule's structure. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For a phenyl-oxazole structure, key fragmentations would likely involve the cleavage of the ethyl group and the fracture of the oxazole (B20620) ring. This fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the proposed structure.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |
|---|
Table 2: Representative Fragmentation Data for Phenyl-Oxazole Analogues
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Description |
|---|---|---|---|
| 174.1 | Loss of C₂H₄ | 146.1 | Cleavage of the ethyl group (benzylic cleavage) |
| 174.1 | Loss of CO | 146.1 | Ring fragmentation |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D-NMR) for Comprehensive Structural Assignment
While 1D NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons, 2D-NMR techniques are essential for assembling the complete molecular structure of this compound by revealing through-bond and through-space correlations. illinois.edu
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group. It would also reveal correlations between the adjacent aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would definitively assign the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals. For instance, the proton signal at ~2.7 ppm would correlate to the methylene carbon signal, and the proton signal at ~1.2 ppm would correlate to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the methylene protons of the ethyl group to the quaternary carbon of the phenyl ring to which it is attached, as well as to the adjacent aromatic carbons. Importantly, it would also show correlations between the phenyl protons and the carbons of the oxazole ring, confirming the connection point between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively rigid molecule like this compound, NOESY can confirm spatial proximities. For example, it would show correlations between the ortho-protons of the phenyl ring and the proton on the C5 position of the oxazole ring, confirming their spatial relationship.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and Key 2D-NMR Correlations for this compound
| Position | Predicted ¹H δ (multiplicity) | Predicted ¹³C δ | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|---|
| Oxazole-H2 | ~8.0 (s) | ~151.0 | - | Oxazole-C4, Oxazole-C5 | Oxazole-H5 |
| Oxazole-H5 | ~7.5 (s) | ~122.0 | - | Oxazole-C2, Oxazole-C4, Phenyl-C1' | Phenyl-H2'/H6' |
| Phenyl-H2'/H6' | ~7.7 (d) | ~128.0 | Phenyl-H3'/H5' | Phenyl-C4', Oxazole-C4 | Oxazole-H5, Phenyl-H3'/H5' |
| Phenyl-H3'/H5' | ~7.3 (d) | ~129.0 | Phenyl-H2'/H6' | Phenyl-C1', Ethyl-Cα | Phenyl-H2'/H6', Ethyl-CH₂ |
| Ethyl-CH₂ | ~2.7 (q) | ~29.0 | Ethyl-CH₃ | Phenyl-C4', Phenyl-C3'/H5', Ethyl-CH₃ | Phenyl-H3'/H5', Ethyl-CH₃ |
X-Ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. itwreagents.com If suitable crystals of this compound could be grown, this technique would yield a three-dimensional model of the molecule, confirming its connectivity and conformation in the solid state.
The analysis would provide precise bond lengths, bond angles, and torsion angles. For instance, it would reveal the planarity of the oxazole and phenyl rings and the dihedral angle between them. This angle is a critical parameter that influences the degree of π-conjugation between the two ring systems.
Furthermore, crystallographic data elucidates the crystal packing and the nature of intermolecular interactions. chemicalbook.com In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound would likely be governed by weaker forces such as C-H···π interactions, C-H···N contacts, and π-π stacking between the aromatic rings. msu.eduscirp.org Understanding these interactions is crucial as they dictate the material's solid-state properties.
Table 4: Representative Crystallographic Data for a Phenyl-Oxazole Analogue
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.68 |
| b (Å) | 15.83 |
| c (Å) | 15.24 |
| β (°) | 100.66 |
| Dihedral Angle (Phenyl-Oxazole) | 15-45° |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the ethyl group, C=C and C=N stretching from the aromatic and oxazole rings, and C-O-C stretching from the oxazole ether linkage.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong Raman signals where they might be weak in the IR spectrum.
Table 5: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100-3000 | ν(C-H) | Aromatic C-H stretching |
| 2975-2850 | ν(C-H) | Aliphatic C-H stretching (ethyl group) |
| ~1610, ~1500 | ν(C=C) | Aromatic ring stretching |
| ~1580 | ν(C=N) | Oxazole ring stretching |
| ~1350 | δ(C-H) | Aliphatic C-H bending (ethyl group) |
| ~1100 | ν(C-O-C) | Oxazole ring ether stretching |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. These transitions arise from the conjugated π-system formed by the phenyl and oxazole rings. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are key parameters. The solvent can influence these values; a shift in λmax with solvent polarity (solvatochromism) can indicate changes in the molecule's dipole moment upon electronic excitation. nih.gov
Fluorescence Spectroscopy: Many conjugated phenyl-oxazole derivatives are known to be fluorescent. Upon excitation at a wavelength within its absorption band, this compound would likely emit light at a longer wavelength (a phenomenon known as the Stokes shift). Key photophysical properties to be determined would include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ). These properties are sensitive to the molecular structure and environment and are fundamental to understanding the compound's behavior in the excited state.
Table 6: Representative Photophysical Data for Phenyl-Oxazole Dyes in a Nonpolar Solvent
| Parameter | Description | Illustrative Value |
|---|---|---|
| λmax | Maximum Absorption Wavelength | 320-360 nm |
| ε | Molar Absorptivity at λmax | 15,000 - 30,000 M⁻¹cm⁻¹ |
| λem | Maximum Emission Wavelength | 380-450 nm |
| Stokes Shift | Difference between λem and λmax | 60-90 nm |
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies published for the compound “this compound”. Research in computational chemistry, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, has been conducted on various other oxazole and oxadiazole derivatives. Similarly, studies on reaction mechanisms and solvent effects have been performed for related heterocyclic compounds.
However, detailed research findings, data tables, and specific analyses pertaining solely to this compound are not present in the current body of scientific publications. Therefore, it is not possible to generate an article with the requested detailed, scientifically accurate content for each specified section and subsection for this particular compound.
Computational and Theoretical Investigations of 4 4 Ethylphenyl Oxazole
Conformational Analysis and Molecular Dynamics Simulations
No specific studies on the conformational analysis or molecular dynamics simulations of 4-(4-Ethylphenyl)oxazole are available in the reviewed literature. Such an analysis would typically involve identifying the stable conformers of the molecule, determining their relative energies, and studying the rotational barriers between them. Molecular dynamics simulations would provide insights into the flexibility and intermolecular interactions of the compound over time.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data
There are no published theoretical predictions of the NMR, UV-Vis, or IR spectra for this compound, nor are there any studies that validate such predictions with experimental data. The prediction of spectroscopic parameters is a common application of computational chemistry that aids in the structural elucidation of compounds.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies (focused solely on non-biological properties and chemical reactivity)
No QSPR studies focusing on the non-biological properties and chemical reactivity of this compound have been found in the scientific literature. QSPR models for this compound would involve the development of mathematical relationships between its structural features and its chemical reactivity or physical properties.
Advanced Applications of 4 4 Ethylphenyl Oxazole in Materials Science and Catalysis
Incorporation into Organic Electronic Materials (e.g., OLEDs, Organic Semiconductors)
The unique electronic structure of the oxazole (B20620) ring, combined with the phenyl group, makes 4-(4-Ethylphenyl)oxazole a promising candidate for use in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and organic semiconductors. The performance of these materials is heavily dependent on their charge transport characteristics and luminescent properties.
Investigation of Charge Transport Characteristics
Effective charge transport is crucial for the efficiency of organic electronic devices. While direct studies on this compound are limited, research on analogous oxazole derivatives provides significant insight into its potential capabilities. Oxazole-containing compounds are recognized for their multifunctional applications in devices ranging from OLEDs to organic thin-film transistors. They are often investigated as n-type organic semiconductor materials due to their characteristically low lowest unoccupied molecular orbital (LUMO) energy levels and small reorganization energies.
A key parameter in evaluating charge transport is the reorganization energy (λ), which represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to higher charge mobility. Theoretical studies on compounds like (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) have shown that the electron reorganization energy (λe) can be smaller than the hole reorganization energy (λh), indicating a preference for electron transport. researchgate.net For instance, the calculated electron reorganization energy for BMPO is 0.223 eV, which is lower than that of the well-known n-type semiconductor perfluoropentacene (B8735957) (0.250 eV), suggesting its potential as an excellent electron transport material. researchgate.net
The stability of materials in OLEDs and other organic electronics is also a critical factor for their longevity and performance. semanticscholar.org The inherent chemical and thermal stability associated with the π-conjugated nature of oxadiazole derivatives, a related class of compounds, underscores the potential robustness of oxazole-based materials in such applications. semanticscholar.org Given these characteristics in similar structures, this compound is hypothesized to possess favorable electron transport properties, making it a valuable component for electron transport layers (ETLs) or as a host material in OLEDs.
Below is a table of calculated charge transport properties for the related oxazole derivative BMPO, illustrating the typical parameters investigated for such materials.
| Property | Value | Significance |
| Hole Reorganization Energy (λh) | 0.381 eV | Energy for geometric relaxation after losing an electron. |
| Electron Reorganization Energy (λe) | 0.223 eV | Energy for geometric relaxation after gaining an electron. A lower value suggests better electron transport. |
| HOMO Energy | -6.21 eV | Highest Occupied Molecular Orbital energy level, related to hole injection/transport. |
| LUMO Energy | -2.42 eV | Lowest Unoccupied Molecular Orbital energy level, related to electron injection/transport. |
| Ionization Potential (IP) | 6.45 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | 2.18 eV | Energy released when an electron is added. |
Data based on theoretical calculations for (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO). researchgate.net
Development of Luminescent Properties and Emitter Designs
In addition to charge transport, the light-emitting properties of materials are fundamental to OLED technology. The extended π-conjugation system in this compound is expected to facilitate luminescence. Derivatives of 1,3,4-oxadiazole, which are structurally similar, are known for their high quantum efficiency and photoluminescence, making them suitable as light emitters. semanticscholar.orgrsc.org
The design of emitter molecules often involves creating a donor-π-acceptor (D-π-A) framework to tune the emission color and efficiency. semanticscholar.org In this compound, the ethylphenyl group can act as an electron-donating moiety, while the oxazole ring can function as an acceptor or part of the π-bridge. By modifying substituents on the phenyl ring or the oxazole core, it is possible to engineer the HOMO and LUMO energy levels, thereby controlling the emission wavelength and quantum yield. The synthesis of various 2,5-diaryl-1,3,4-oxadiazoles through cross-coupling reactions has been a successful strategy for developing a library of luminescent materials with tailored optical and electronic properties. rsc.org This synthetic flexibility suggests that a similar approach could be applied to this compound to develop novel emitters for high-efficiency OLEDs.
Role in Supramolecular Chemistry and Self-Assembly (non-biological systems)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, featuring aromatic rings and a heteroatom-containing oxazole core, provides multiple sites for such interactions, enabling its participation in self-assembly processes.
The formation of well-ordered supramolecular structures is driven by a combination of weak interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In related heterocyclic systems, such as derivatives of 1,2,4-triazole, these interactions cooperatively dictate the crystal packing and the generation of complex assemblies. nih.govresearchgate.net For example, the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole reveals a network of C–H···N and C–H···π hydrogen bonds, as well as chalcogen and halogen bonds, that stabilize its solid-state architecture. nih.gov
For this compound, several types of non-covalent interactions can be envisaged:
π-π Stacking: The planar phenyl and oxazole rings can stack on top of each other, an interaction that is crucial in the assembly of many organic electronic materials.
Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, interacting with C-H groups from neighboring molecules (C–H···N interactions).
Dipole-Dipole Interactions: The inherent dipole moment of the oxazole ring can lead to electrostatic interactions that guide molecular alignment.
These self-assembly properties are not merely of academic interest; they are critical for controlling the morphology of thin films in organic semiconductors, which directly impacts device performance by influencing charge transport pathways.
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This allows this compound and its derivatives to function as ligands in transition metal catalysis, influencing the activity and selectivity of chemical reactions.
Design of Metal-Oxazole Complexes for Enantioselective Catalytic Transformations
In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal center, enabling the selective synthesis of one enantiomer of a product. The oxazole motif is a key component of widely used chiral ligands, most notably the bis(oxazoline) or "Box" ligands. These C2-symmetric ligands coordinate with metal ions (e.g., copper, rhodium, palladium) to form catalysts for a variety of enantioselective reactions, including cyclopropanation, Diels-Alder reactions, and azidation/click cascades. nih.gov
While this compound itself is not chiral, it serves as a foundational scaffold. Chiral centers can be introduced, for instance, at the 4- or 5-position of the oxazole ring or on a side chain, to produce chiral ligands. The electronic and steric properties of the 4-ethylphenyl substituent can be used to fine-tune the catalytic activity of the resulting metal complex. The design principles learned from established oxazoline (B21484) ligands can be applied to create novel catalysts based on the this compound framework for new enantioselective transformations.
Exploration in Cross-Coupling Reactions and Hydrogenation
Oxazole-containing ligands have demonstrated their utility in various catalytic reactions, including polymerization and cross-coupling. mdpi.com For instance, vanadium complexes featuring oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The substituents on the oxazole and oxazoline rings significantly impact the catalyst's performance and the properties of the resulting polymer. mdpi.com
Furthermore, the oxazole ring itself can be a participant in cross-coupling reactions, such as the Suzuki or Stille reactions, which are powerful methods for forming C-C bonds. nih.govmdpi.com These reactions allow for the synthesis of complex, polysubstituted oxazoles by coupling halogenated oxazoles with organoboron or organotin reagents. nih.gov This methodology is crucial for building the complex molecular architectures required for advanced materials. Therefore, this compound could be utilized both as a ligand to support a catalytically active metal center and as a building block that can be further functionalized via cross-coupling reactions to synthesize more elaborate structures for various applications.
Development of Photophysical Probes for Non-Biological Environmental Sensing
The development of fluorescent chemosensors for the detection of environmental pollutants, such as heavy metal ions, is a significant area of research. researchgate.netresearchgate.net Oxazole derivatives are known to possess favorable photophysical properties, including high fluorescence quantum yields and sensitivity to their microenvironment, making them promising candidates for such applications. researchgate.netresearchgate.net The fluorescence emission of certain oxazole derivatives can be influenced by solvent polarity and the presence of specific analytes. nih.gov
In principle, this compound could be functionalized to act as a selective fluorescent probe. For instance, the introduction of specific binding sites for metal ions could lead to a measurable change in its fluorescence upon interaction with the target analyte. This "turn-on" or "turn-off" fluorescence response is a common mechanism for fluorescent sensors. researchgate.net While specific studies on this compound for non-biological environmental sensing are not readily found, the general principles of designing oxazole-based fluorescent probes are well-established. The ethylphenyl group might influence the compound's solubility and electronic properties, which could be tuned for specific sensing applications in various environmental matrices.
Table 1: Potential Analytes for Oxazole-Based Environmental Sensors
| Analyte Category | Specific Examples | Potential Sensing Mechanism |
| Heavy Metal Ions | Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺ | Chelation-induced fluorescence quenching or enhancement |
| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions leading to spectral shifts |
| Nitroaromatic Compounds | Trinitrotoluene (TNT) | Photoinduced electron transfer causing fluorescence quenching |
It is important to note that the successful development of a photophysical probe based on this compound would require dedicated synthesis and characterization studies to establish its sensitivity, selectivity, and performance in relevant environmental samples.
Precursor for Advanced Polymer Synthesis and Functional Material Engineering
Oxazole-containing polymers are of interest in materials science due to their potential thermal stability and unique electronic properties. thepharmajournal.com The oxazole ring can be incorporated into polymer backbones to create materials with applications in areas such as organic light-emitting diodes (OLEDs) and as high-performance plastics. thepharmajournal.com
Theoretically, this compound could serve as a monomer for polymerization. The presence of the phenyl and ethyl groups could impart desirable properties to the resulting polymer, such as improved solubility and processability. Functionalization of the aromatic rings could also introduce reactive sites for polymerization or for post-polymerization modification to engineer specific material properties.
For instance, if this compound were modified to contain polymerizable groups (e.g., vinyl, ethynyl, or halide functionalities), it could be used in various polymerization reactions, including:
Chain-growth polymerization: If a vinyl group were introduced.
Cross-coupling polymerization (e.g., Suzuki or Stille coupling): If halide and boronic acid/ester or stannane (B1208499) groups were present.
The resulting polymers could exhibit interesting optical and electronic properties derived from the conjugated oxazole-phenyl system. These materials could potentially be explored for applications in organic electronics. Vanadium catalysts with oxazole-containing ligands have been shown to be active in ethylene and ethylene-norbornene copolymerization, suggesting a role for oxazole derivatives in catalysis for polymer synthesis. mdpi.com
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomer Structure | Key Properties and Applications |
| Poly(p-phenylenevinylene) derivative | Vinyl-functionalized this compound | Electroluminescence, for use in OLEDs |
| Poly(p-phenyleneethynylene) derivative | Ethynyl-functionalized this compound | High thermal stability, potential for nonlinear optical materials |
| Poly(arylene) derivative | Dihalo-functionalized this compound | High-performance engineering plastics, membrane applications |
Further research is necessary to synthesize and characterize polymers derived from this compound to validate these potential applications and to understand the structure-property relationships of such novel materials.
Future Research Directions and Outlook for 4 4 Ethylphenyl Oxazole Chemistry
Discovery of Novel and Highly Efficient Synthetic Pathways
The development of efficient and versatile synthetic methods is paramount for the widespread investigation and application of 4-(4-Ethylphenyl)oxazole. While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and van Leusen reactions, provide a foundational approach, future research should focus on developing novel pathways that offer improved yields, milder reaction conditions, and greater substrate scope. wikipedia.orgwikipedia.orgsynarchive.com
Key areas for exploration include:
Transition-Metal Catalyzed Cross-Coupling Reactions: The development of palladium- or copper-catalyzed cross-coupling reactions could provide a direct and modular route to this compound. For instance, the coupling of a suitable oxazole precursor bearing a leaving group at the 4-position with 4-ethylphenylboronic acid (in a Suzuki-type reaction) or other organometallic reagents could offer a highly efficient and functional group tolerant approach.
C-H Activation/Arylation: Direct C-H arylation of the oxazole ring at the 4-position with an ethylbenzene (B125841) derivative represents a highly atom-economical and environmentally benign synthetic strategy. Research in this area would focus on identifying suitable catalysts and reaction conditions to achieve high regioselectivity and efficiency.
One-Pot Multi-Component Reactions: Designing novel one-pot multi-component reactions (MCRs) for the synthesis of this compound from simple and readily available starting materials would be a significant advancement. nih.gov These reactions offer inherent advantages in terms of operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of analogues for structure-activity relationship studies.
A hypothetical comparison of a classical versus a novel synthetic approach is presented in Table 1.
Table 1: Comparison of Synthetic Pathways to this compound
| Feature | Robinson-Gabriel Synthesis | Proposed C-H Arylation |
| Starting Materials | 2-Acylamino-ketone | Oxazole, Ethylbenzene |
| Key Reagents | Dehydrating agent (e.g., H₂SO₄) | Transition-metal catalyst |
| Reaction Steps | Typically 2-3 steps | 1 step |
| Potential Yield | Moderate to Good | Potentially High |
| Atom Economy | Lower | Higher |
| Environmental Impact | Use of strong acids | Potentially greener |
Development of Advanced Functional Materials Utilizing the this compound Core
The inherent photophysical properties of the oxazole ring, coupled with the electronic characteristics of the 4-ethylphenyl substituent, make this compound a promising building block for advanced functional materials.
Future research should investigate its potential in:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and charge-transport properties of this compound derivatives could be harnessed for the development of new emissive or host materials in OLEDs. Research would involve the synthesis of a series of derivatives with tailored electronic properties and the fabrication and characterization of prototype OLED devices.
Organic Photovoltaics (OPVs): The electron-rich nature of the oxazole ring suggests that derivatives of this compound could function as electron donor materials in bulk heterojunction solar cells. The synthesis of polymers or small molecules incorporating this moiety and the evaluation of their photovoltaic performance would be a key research direction.
Fluorescent Sensors: The sensitivity of the oxazole core's fluorescence to its local environment could be exploited to develop chemosensors for the detection of specific analytes. The introduction of appropriate functional groups onto the this compound scaffold could enable selective binding and a corresponding change in fluorescence upon interaction with the target species.
Deepening Mechanistic Understanding of Key Transformations through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient pathways. An integrated approach that combines experimental studies with computational modeling will be instrumental in achieving this. mdpi.comresearchgate.net
Key areas for investigation include:
In-situ Spectroscopic Studies: Techniques such as ReactIR and in-situ NMR spectroscopy can be employed to monitor the formation of intermediates and byproducts in real-time during key synthetic transformations. This data provides invaluable insights into the reaction kinetics and mechanism.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and elucidate the role of catalysts and additives. mdpi.com This computational approach can help to rationalize experimental observations and predict the outcome of new reactions.
Kinetics and Isotope Effect Studies: Performing kinetic studies and measuring kinetic isotope effects can provide quantitative data on the rate-determining steps of a reaction and the nature of bond-breaking and bond-forming processes.
A proposed experimental and computational workflow for mechanistic studies is outlined in Table 2.
Table 2: Integrated Approach for Mechanistic Investigation
| Stage | Experimental Technique | Computational Method |
| Initial Screening | HPLC, LC-MS analysis of reaction progress | DFT calculation of reactant and product energies |
| Intermediate Identification | In-situ IR and NMR spectroscopy | Calculation of intermediate structures and energies |
| Transition State Analysis | Kinetic studies, isotope effect measurements | DFT calculation of transition state geometries and activation barriers |
| Catalyst Role Elucidation | Catalyst poisoning experiments | Modeling of catalyst-substrate interactions |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To transition this compound and its derivatives from laboratory-scale curiosities to readily accessible compounds for widespread application, the development of scalable and automated synthetic processes is essential. Flow chemistry offers numerous advantages over traditional batch synthesis in this regard. wikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Future research should focus on:
Development of Continuous Flow Synthesis Routes: Adapting and optimizing existing or novel synthetic methods for this compound to continuous flow conditions. This would involve the use of packed-bed reactors with immobilized reagents or catalysts to facilitate purification and improve efficiency.
Automated Reaction Optimization: Utilizing automated flow synthesis platforms to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, residence time, stoichiometry) to identify the optimal conditions for the synthesis of this compound.
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., UV-Vis, IR, MS) for real-time reaction monitoring and coupling the flow reactor to automated purification systems (e.g., automated chromatography) to enable a seamless and efficient synthesis-to-purification workflow.
Exploration of Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational and experimental chemistry will be a driving force in accelerating the discovery and development of new applications for this compound. mdpi.comresearchgate.net
Future research should leverage this synergy to:
In Silico Design of Novel Derivatives: Using computational methods to predict the electronic, photophysical, and biological properties of virtual libraries of this compound derivatives. This would allow for the rational design of new compounds with desired functionalities before their synthesis is attempted in the laboratory.
Guided Synthesis and a Priori Characterization: Employing computational predictions to guide the selection of synthetic targets and to provide a theoretical framework for the interpretation of experimental results. For example, predicted NMR and UV-Vis spectra can be compared with experimental data to confirm the structure and purity of newly synthesized compounds.
Elucidation of Structure-Property Relationships: Combining experimental data with computational modeling to develop robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can be used to predict the properties of new derivatives and to guide the optimization of lead compounds for specific applications.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a wide range of innovative technologies.
Conclusion
Summary of Pivotal Research Findings on 4-(4-Ethylphenyl)oxazole
A comprehensive review of available scientific literature reveals a notable scarcity of specific research focused exclusively on the chemical compound this compound. While the broader class of oxazole (B20620) derivatives has been the subject of extensive investigation due to their diverse biological activities and applications in medicinal chemistry, specific data pertaining to the synthesis, physical and chemical properties, and dedicated research applications of this compound are not readily found in the public domain.
General synthetic methodologies for 4-substituted oxazoles are well-established in organic chemistry. These typically involve the condensation and cyclization of α-haloketones with amides (Robinson-Gabriel synthesis) or the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes (Van Leusen reaction). It can be inferred that this compound could likely be synthesized via these or similar established routes.
In terms of its chemical and physical properties, it is anticipated that this compound would exhibit characteristics typical of a 4-aryloxazole. These include aromaticity, thermal stability, and a specific reactivity pattern. The ethylphenyl substituent at the 4-position is expected to influence its solubility and electronic properties. However, without empirical data, specific values for properties such as melting point, boiling point, and detailed spectroscopic signatures (NMR, IR, Mass Spectrometry) remain speculative.
The absence of dedicated studies on this compound in the searched literature suggests that its unique properties and potential applications may be an underexplored area of research. While many oxazole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents, no such specific biological activity has been documented for this compound.
Broader Implications for Fundamental Organic Chemistry and Applied Chemical Sciences
The study of specifically substituted heterocyclic compounds like this compound holds significance for both fundamental and applied chemical sciences. From a fundamental perspective, the synthesis and characterization of novel or sparsely studied compounds contribute to the broader understanding of structure-property relationships in organic chemistry. The electronic and steric effects of the 4-ethylphenyl group on the oxazole ring could provide valuable insights into reaction mechanisms, spectroscopic properties, and supramolecular chemistry of this class of compounds.
In the realm of applied chemical sciences, particularly in medicinal chemistry and materials science, the exploration of novel substituted oxazoles is of considerable interest. The oxazole scaffold is a recognized pharmacophore, and the introduction of different substituents can modulate biological activity. The 4-ethylphenyl group, with its lipophilic nature, could potentially influence the pharmacokinetic and pharmacodynamic properties of the molecule. A systematic investigation into this compound and its derivatives could therefore uncover new therapeutic agents.
Furthermore, the photophysical properties of aryloxazoles make them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. The specific substitution pattern of this compound could impart unique luminescent properties that warrant investigation.
Q & A
Q. What are the established synthetic pathways for 4-(4-Ethylphenyl)oxazole?
- Methodological Answer : Synthesis typically involves cyclization reactions or multi-step protocols. For example, substituted benzaldehydes can react with amino precursors under reflux conditions, followed by sulfonylation or halogenation steps to introduce functional groups. Key intermediates are purified via column chromatography, and yields are optimized by adjusting solvents (e.g., ethanol, acetic anhydride) and catalysts (e.g., sodium acetate) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., ethylphenyl protons at δ 1.2–1.4 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 224.12). Infrared (IR) spectroscopy detects functional groups (C=N stretch at ~1600 cm⁻¹). X-ray crystallography resolves solid-state molecular packing .
Q. What are the key physical properties of this compound relevant to laboratory handling?
- Methodological Answer : Thermal stability is assessed via Differential Scanning Calorimetry (DSC), showing decomposition above 200°C. Solubility profiles (e.g., in DMSO or chloroform) guide solvent selection for reactions. Melting points (e.g., 120–125°C) are determined using capillary methods .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with higher yields?
- Methodological Answer : Systematic optimization includes:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution.
- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation.
Yields are monitored via TLC and HPLC, with iterative adjustments .
Q. How do substituents on the oxazole ring influence electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -SO₂Ph) reduce electron density at the oxazole ring, altering reactivity in cross-coupling reactions. Computational studies (DFT) predict frontier molecular orbitals, while Hammett constants quantify substituent effects. Experimental validation uses UV-Vis spectroscopy to track absorption shifts .
Q. What strategies resolve contradictions between theoretical and experimental data for oxazole derivatives?
- Methodological Answer : Discrepancies in predicted vs. observed NMR chemical shifts are addressed by:
- Re-evaluating solvent effects in computational models.
- Accounting for dynamic effects (e.g., ring puckering) via molecular dynamics simulations.
Non-coplanarity of aryl and oxazole rings, confirmed by X-ray crystallography, explains deviations in conjugation .
Q. How does this compound interact with biological targets?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2. In vitro assays (e.g., MIC tests) assess antimicrobial activity. Structure-activity relationships (SAR) are derived by modifying the ethylphenyl group and comparing IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
